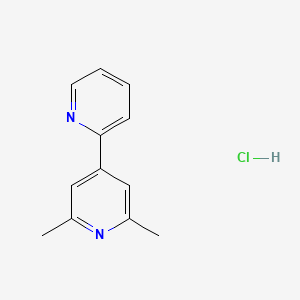![molecular formula C15H24ClNO B6119671 [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6119671.png)
[4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as compound A, is a chemical compound that has been extensively researched for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It also appears to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in neurodegenerative disorders. It has also been shown to have antimicrobial properties, particularly against gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride is that it has been extensively studied and has shown promising results in a variety of therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One area of focus is on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is on its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Finally, more research is needed to determine its safety and efficacy in humans, as well as to optimize its use in clinical settings.
Conclusion
In conclusion, [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride is a chemical [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride that has shown promising results in a variety of therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves the reaction of 4-(3-tert-butylphenoxy)but-2-en-1-ol with methylamine hydrochloride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Research on [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride has primarily focused on its potential therapeutic applications. Studies have shown that this [4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride has anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-4-(3-tert-butylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)13-8-7-9-14(12-13)17-11-6-5-10-16-4;/h5-9,12,16H,10-11H2,1-4H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSVPIYHYELOS-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC=CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)OC/C=C/CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-tert-butylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6119588.png)

![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6119593.png)

![7-(2,2-dimethylpropyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119601.png)
![7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119605.png)
![2-(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6119618.png)
![1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6119623.png)
![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![4-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6119646.png)
![2-chloro-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6119650.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)